N-Tert-butylnicotinamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLIVFNPJKDBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394643 | |
| Record name | N-TERT-BUTYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15828-08-7 | |
| Record name | N-TERT-BUTYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of N Tert Butylnicotinamide
Established Synthetic Pathways for N-Tert-butylnicotinamide
Aminocarbonylation Approaches for N-Substituted Nicotinamides
Aminocarbonylation has emerged as a powerful tool for the synthesis of amides, including N-substituted nicotinamides. This process involves the reaction of an aryl or heteroaryl halide with an amine and carbon monoxide, catalyzed by a transition metal complex, typically palladium.
The palladium-catalyzed aminocarbonylation of iodo-heteroaromatics is a highly effective method for forming the amide bond. For the synthesis of this compound, 3-iodopyridine (B74083) serves as a key starting material. The reaction involves the oxidative addition of the aryl-iodine bond to a palladium(0) species, followed by the insertion of carbon monoxide and subsequent reductive elimination after reaction with an amine nucleophile. researchgate.netmdpi.com The reactivity of the iodo-heteroaromatic substrate can be influenced by the position of the iodine atom relative to the nitrogen in the pyridine (B92270) ring. researchgate.netsemanticscholar.org For instance, 2-iodopyridine (B156620) often shows different reactivity compared to 3-iodopyridine under similar conditions. semanticscholar.org Various palladium catalysts and ligand systems, such as those based on phosphines like triphenylphosphine (B44618) (PPh3) or Xantphos, can be employed to optimize the reaction. mdpi.comsemanticscholar.org
A wide range of primary and secondary amines can be utilized as nucleophiles in palladium-catalyzed aminocarbonylation reactions. researchgate.netmdpi.com For the specific synthesis of this compound, the primary amine tert-butylamine (B42293) is used. mdpi.comthieme-connect.com The steric hindrance and nucleophilicity of the amine can affect the reaction rate and yield. Sterically hindered amines, such as tert-butylamine, have been successfully coupled using this methodology. thieme-connect.com The reaction is versatile, accommodating various functional groups on both the heteroaromatic ring and the amine. mdpi.comresearchgate.net
The pressure of carbon monoxide (CO) is a critical parameter that can influence the chemoselectivity of the aminocarbonylation reaction. researchgate.net Specifically, it can determine the ratio of the desired simple carbonylation product (amide) to the double carbonylation product (α-ketoamide). When using 3-iodopyridine as a substrate, mixtures of N-substituted nicotinamides and the corresponding 2-oxo-carboxamides (glyoxylamides) can be formed. researchgate.netresearchgate.net Generally, elevated CO pressures tend to favor the formation of the α-ketoamide, which results from the insertion of two CO molecules. researchgate.netresearchgate.net Conversely, lower CO pressures or atmospheric conditions often favor the selective formation of the simple amide. researchgate.net However, catalyst systems and substrates can be chosen to selectively produce the amide even under higher pressures. researchgate.net
Table 1: Palladium-Catalyzed Aminocarbonylation of 3-Iodopyridine This table provides illustrative examples of reaction conditions and outcomes.
| Catalyst System | Amine Nucleophile | CO Pressure | Main Product(s) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | tert-Butylamine | 40 bar | This compound and N-tert-butyl-2-oxo-2-(pyridin-3-yl)acetamide | mdpi.comresearchgate.net |
| Pd(OAc)₂/Xantphos | Morpholine | 1 bar | N-(pyridin-3-ylcarbonyl)morpholine | semanticscholar.org |
| In situ Pd(0)/PPh₃ | Diethylamine | 5 bar | N,N-diethylnicotinamide (Nikethamide) | nih.gov |
Modified Ritter Reaction for N-Tert-butyl Amide Synthesis
The Ritter reaction provides a direct route to N-alkyl amides from nitriles. wikipedia.org A modified, scalable version of this reaction is particularly effective for synthesizing N-tert-butyl amides from various aromatic and aliphatic nitriles, including nicotinonitrile (3-cyanopyridine). organic-chemistry.orgnih.gov This transformation is significant due to the pharmaceutical importance of N-tert-butyl amides. organic-chemistry.org
The reaction involves the generation of a tert-butyl cation from a suitable precursor in the presence of a strong acid. wikipedia.orgorganic-chemistry.org In a highly efficient modification, tert-butyl acetate (B1210297) is used as the source of the tert-butyl cation, reacting with the nitrile in the presence of a catalytic amount of sulfuric acid. organic-chemistry.orgmissouri.edu This approach avoids the use of isobutylene (B52900) gas or tert-butanol, which can present challenges on a larger scale. orgsyn.org The nitrile's nitrogen atom performs a nucleophilic attack on the tert-butyl cation, forming a nitrilium ion intermediate. organic-chemistry.orgnrochemistry.com Subsequent hydrolysis of this intermediate yields the final N-tert-butyl amide. organic-chemistry.orgnrochemistry.com This method has been shown to produce excellent yields (88-95%) for a range of nitriles. organic-chemistry.org
The general procedure involves stirring the nitrile (e.g., 3-cyanopyridine) in tert-butyl acetate and adding sulfuric acid, maintaining the reaction at a moderately elevated temperature (e.g., 42°C) for a few hours. organic-chemistry.org
Table 2: Modified Ritter Reaction for N-tert-butyl Amide Synthesis This table summarizes a general, high-yielding protocol for the synthesis of N-tert-butyl amides from nitriles.
| Nitrile Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic/Aliphatic Nitrile | tert-Butyl acetate, H₂SO₄ (catalytic) | 42°C, 2-6 hours | N-tert-butyl amide | 88-95% | organic-chemistry.orgmissouri.edu |
One-Step Coupling Reactions of Aromatic Carboxylic Acids and Amines
The direct condensation of a carboxylic acid with an amine is one of the most fundamental methods for amide bond formation. For the synthesis of this compound, this involves the direct coupling of nicotinic acid with tert-butylamine. While this reaction does not typically proceed without assistance, various coupling agents have been developed to facilitate this transformation in a one-pot procedure. nih.govgrowingscience.com
These coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov Common reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov Another powerful coupling agent is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.com Lewis acids such as titanium(IV) chloride (TiCl₄) have also been shown to mediate the direct amidation of carboxylic acids. d-nb.info The choice of solvent, base, and temperature can be optimized to achieve high yields and purity. This approach is widely used in medicinal chemistry due to its reliability and tolerance for a broad range of functional groups. nih.govgrowingscience.com For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt has proven effective for coupling electron-deficient amines and functionalized carboxylic acids. nih.gov
Table 3: Common Coupling Agents for One-Pot Amide Synthesis This table lists common reagents used for the direct coupling of carboxylic acids and amines.
| Coupling Agent System | Description | Reference |
|---|---|---|
| EDC / HOBt / DMAP | A carbodiimide-based system where EDC activates the acid, HOBt suppresses side reactions and reduces racemization, and DMAP acts as an acyl transfer catalyst. | nih.gov |
| HATU / DIPEA | An aminium-based reagent that forms a highly reactive active ester. A non-nucleophilic base like DIPEA is typically used. | growingscience.com |
| TiCl₄ / Pyridine | A Lewis acid-mediated protocol where TiCl₄ activates the carboxylate, which is generated by a base like pyridine. | d-nb.info |
Green Chemistry Principles in this compound Synthesis
The synthesis of active pharmaceutical ingredients (APIs) is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. themedicinemaker.com In the context of N-alkylnicotinamide derivatives, including this compound, significant strides have been made to develop more sustainable and environmentally benign synthetic strategies. acs.orgnih.gov
Research into the synthesis of N-alkylnicotinamides has led to the development of eco-friendly routes that prioritize the use of renewable materials and safer solvents. acs.orgresearchgate.net One sustainable approach involves a two-step synthesis utilizing naturally occurring nicotinamide (B372718) (vitamin B3). nih.govacs.org This method focuses on replacing hazardous solvents traditionally used in such syntheses, like dimethylformamide, tetrahydrofuran, or xylene, with safer, biodegradable alternatives. acs.org
For instance, a highly efficient process for synthesizing N-alkylnicotinamide bromides has been designed using n-propanol as the reaction medium, achieving yields between 80% and 99%. acs.org Another approach for creating N-alkylnicotinamide salicylates employs ethanol (B145695), which is a safer solvent and a known permeation enhancer in topical formulations. acs.org This method not only simplifies the process but also addresses safety and environmental concerns associated with residual solvents. acs.org
Further innovation in green API manufacturing includes mechanochemistry, such as twin-screw extrusion (TSE). bohrium.com This solvent-free method is an efficient and continuous process that can significantly reduce environmental waste in the synthesis of complex molecules. bohrium.comresearchgate.net
The adoption of green chemistry principles in the synthesis of N-alkylnicotinamide derivatives has demonstrated a substantial reduction in the environmental footprint typical of API manufacturing. nih.gov Methodologies developed for producing N-alkylnicotinamide salicylates have been shown to potentially decrease the negative environmental impact by up to 300-fold compared to conventional API synthesis processes. nih.govacs.org
A key aspect of this reduction is the strategic choice of reagents and the management of byproducts. In one sustainable route, the byproduct potassium bromide is not treated as waste but can be easily purified and utilized in other applications, thereby creating a more circular and less wasteful process. acs.org Furthermore, solvent-free methods like mechanochemical synthesis via TSE contribute significantly to sustainability by eliminating solvent use, reducing the consumption of excess reactants, and lowering energy requirements. bohrium.comresearchgate.net Life cycle assessments of such continuous processes have shown a considerable decrease in CO2 emissions compared to traditional solvent-based batch processing. researchgate.net
To quantify the environmental performance of synthetic routes, green chemistry metrics are employed. The Environmental Factor (E-factor), which measures the mass ratio of waste to the desired product, is a key indicator. nih.gov For the synthesis of N-alkylnicotinamide salicylates, the calculated E-factor values range from 0.29 to 0.43. nih.govacs.org This is a marked improvement over the typical E-factors in the pharmaceutical industry, which can range from 25 to 100. nih.govacs.org
While the E-factor is a simple and useful metric, it primarily considers the quantity of waste and not its nature. researchgate.net Other metrics provide a more comprehensive assessment. For the N-alkylnicotinamide salicylate (B1505791) synthesis, while the E-factor was highly favorable, the reaction mass efficiency (RME) was noted to be less optimal, with values ranging from 60.44% to 69.19%. nih.gov
| Metric | Observed Value Range | Typical Pharmaceutical Industry Value | Reference |
|---|---|---|---|
| Environmental Factor (E-factor) | 0.29 - 0.43 | 25 - 100 | nih.govacs.org |
| Reaction Mass Efficiency (RME) | 60.44% - 69.19% | N/A | nih.gov |
Derivatization Strategies for this compound Analogs
Derivatization is a key strategy in medicinal chemistry to modify the structure of a lead compound to enhance its physicochemical properties and biological activity. For this compound, this involves introducing various functional groups onto the core structure.
5-Bromo-N-tert-butylnicotinamide is a specific halogenated derivative used as a chemical intermediate in the development of pharmaceuticals and agrochemicals. cymitquimica.com Its structure consists of a pyridine ring with a bromine atom at the 5-position and an N-tert-butyl-substituted carboxamide group at the 3-position. cymitquimica.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H13BrN2O | |
| Molecular Weight | 257.13 g/mol | |
| CAS Number | 342013-78-9 | |
| Primary Use | Research compound / Synthesis intermediate | cymitquimica.com |
The synthesis of such halogenated nicotinamides can be achieved through various methods. General approaches include the chlorination of the pyridine ring using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The presence of the bromine atom in 5-Bromo-N-tert-butylnicotinamide provides unique reactivity, making it a versatile building block for further derivatization through reactions like palladium-mediated cross-coupling. cymitquimica.comuea.ac.uk
The introduction of halogen atoms is a common strategy to modulate the properties of a drug candidate. Halogenation can significantly influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. cymitquimica.comgoogle.com
In nicotinamide derivatives, increasing lipophilicity can lead to enhanced permeation through biological membranes, such as the skin, resulting in more effective delivery and potentially greater efficacy. google.com For instance, the fluorine atoms in 5-(2,4-Difluorophenyl)nicotinamide increase its lipophilicity and metabolic stability, making it suitable for penetrating the blood-brain barrier. vulcanchem.com Similarly, in 5-Bromo-N-tert-butylnicotinamide, the tert-butyl group is known to enhance lipophilicity, which can influence its solubility and biological interactions. cymitquimica.com
Beyond lipophilicity, halogenation directly impacts biological activity. The introduction of a bromine atom can create new interaction points with biological targets. cymitquimica.com Studies on various halogenated nicotinamide derivatives have demonstrated their potential as antimicrobial and anticancer agents. ijcce.ac.ir For example, a platinum(II) complex incorporating a bromo-substituted phenol (B47542) and nicotinamide showed significant activity against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against cancer cell lines. ijcce.ac.ir
N-Alkylnicotinamide Salicylate Synthesis via Anion Exchange Reactions
A key method for synthesizing novel nicotinamide-based active ingredients is through anion exchange, also known as metathesis. This process is particularly useful for producing N-alkylnicotinamide salicylates, which are investigated for their biological activities. byjus.comlibretexts.org The synthesis starts with an N-alkylnicotinamide halide salt, typically the bromide, which undergoes an ion exchange reaction with a salicylate salt, such as potassium salicylate. byjus.com
The general reaction scheme involves dissolving the N-alkylnicotinamide bromide and potassium salicylate in a suitable solvent, commonly ethanol or methanol. libretexts.orgbyjus.com The mixture is stirred, leading to the precipitation of the inorganic salt (e.g., potassium bromide), while the desired N-alkylnicotinamide salicylate remains dissolved. byjus.com
General Synthesis Scheme: N-alkylnicotinamide-Br + K⁺Salicylate⁻ → N-alkylnicotinamide-Salicylate + KBr(s)
This method has been successfully applied to a series of N-alkylnicotinamide derivatives with varying alkyl chain lengths. byjus.comlibretexts.org
Metathesis Reactions in Controlled Environments
To ensure high yield and purity, metathesis reactions for N-alkylnicotinamide salicylate synthesis are conducted under carefully controlled conditions. byjus.com Modern laboratory automation, such as the use of an EasyMax reactor, allows for precise control over reaction parameters. libretexts.orgbyjus.commasterorganicchemistry.com
A critical parameter is the pH of the reaction mixture. The nicotinamide moiety is susceptible to decomposition in basic environments (pH > 7), which can lead to the formation of red-brown impurities. libretexts.orgbyjus.com Therefore, the pH is continuously monitored and maintained at a slightly acidic or neutral level (just below 7). libretexts.orgmasterorganicchemistry.com The reaction is typically performed at a moderately elevated temperature, for instance, 40°C or 50°C, to facilitate the reaction, followed by cooling to 0°C to maximize the precipitation of the inorganic byproduct. libretexts.orgbyjus.com
| Parameter | Controlled Condition | Rationale |
| pH | Slightly below 7.0 | Prevents decomposition of the nicotinamide moiety. libretexts.orgbyjus.com |
| Temperature | Stirred at 40-50°C, then cooled to 0°C | Promotes reaction completion and subsequent precipitation of inorganic salt. libretexts.orgbyjus.com |
| Reagents | Slight molar excess (e.g., 2%) of the potassium salt | Drives the ion exchange reaction to completion. libretexts.orgbyjus.com |
| Environment | Performed in a controlled reactor (e.g., EasyMax) | Allows for precise monitoring and control of pH and temperature. libretexts.orgbyjus.com |
Purification Techniques for Ionic Products
After the metathesis reaction, a multi-step purification process is necessary to isolate the pure ionic product. The first step involves the physical removal of the precipitated inorganic salt (e.g., potassium bromide) by vacuum filtration. libretexts.orgbyjus.com
The solvent is then removed from the filtrate, typically using a rotary evaporator. byjus.com The resulting crude product is further purified by washing with a specific solvent or solvent mixture in which the desired ionic product has low solubility, but the remaining impurities (such as excess reactants or traces of inorganic salts) are soluble. libretexts.orgbyjus.com A common technique is to wash the product with a small amount of acetone (B3395972) or a mixture of acetone and isopropanol. fiveable.melibretexts.orgbyjus.com This dissolves the impurities, which are then removed by another filtration step. libretexts.orgbyjus.com Finally, the purified product is dried under reduced pressure (vacuum) at an elevated temperature (e.g., 50°C) for an extended period to remove any residual solvents. libretexts.orgbyjus.com High-purity ionic liquids can be obtained by removing impurities to levels below 5 ppm using techniques like liquid/liquid continuous extraction. lookchem.com
Development of Hybrid N-Glycosides
The synthesis of N-glycosides, molecules where a sugar is linked to a nitrogen atom, is a significant area of chemical research due to their diverse biological and pharmacological activities. uni-greifswald.de Creating hybrid N-glycosides from this compound involves forming a covalent bond between the pyridine nitrogen or the amide nitrogen and a sugar moiety.
Traditional methods for N-glycosylation often rely on acid-promoted reactions that proceed through an oxocarbenium intermediate. uni-greifswald.de However, these methods face several challenges:
Water Sensitivity: The reactions must be conducted under anhydrous conditions.
Substrate Limitation: They are often incompatible with alkylamines and may require the conversion of low-nucleophilicity amides into more reactive derivatives (e.g., TMS-derivatives). uni-greifswald.de
Stereoselectivity Issues: Achieving high selectivity can be difficult without the presence of a neighboring group to guide the reaction. uni-greifswald.de
To overcome these limitations, radical-based strategies have emerged as a powerful alternative for N-glycosylation. uni-greifswald.de These modern approaches, which can include photoredox catalysis and radical/ionic hybrid methods, offer several advantages, such as compatibility with a wider range of substrates and milder reaction conditions. uni-greifswald.de While specific examples involving this compound are not prevalent, these advanced methods provide a promising pathway for the development of its N-glycoside hybrids. nih.govuni-greifswald.de
Incorporation into Polymeric Scaffolds and Thermoresponsive Systems
This compound's structural analog, N-tert-butylacrylamide (NtBA), is utilized in the development of advanced polymeric materials, particularly for biomedical applications like tissue engineering. acs.orgnih.gov These materials are often designed as scaffolds that mimic the natural extracellular matrix, providing a structure for cells to attach, grow, and form new tissue. nih.govbeilstein-journals.org
A key area of research is the creation of thermoresponsive polymers. These "smart" materials exhibit a sharp change in properties, such as solubility, in response to temperature changes. soton.ac.uk Poly(N-isopropylacrylamide) (PNIPAM) is a well-studied thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) of about 32°C, close to human body temperature. acs.org By copolymerizing N-isopropylacrylamide (NIPAM) with hydrophobic monomers like NtBA, the LCST can be fine-tuned, and other properties like cell adhesion can be improved. acs.org
The synthesis of these copolymers, such as P(NIPAM-co-NtBA), is typically achieved through free radical polymerization. acs.org The resulting copolymers can then be fabricated into three-dimensional scaffolds using techniques like electrospinning. acs.org These scaffolds support cell attachment and growth at body temperature (e.g., 37°C) and allow for non-invasive cell detachment by simply lowering the temperature below the LCST. acs.orgsoton.ac.uk
| Copolymer Synthesis and Scaffold Fabrication | |
| Polymerization Method | Free radical polymerization |
| Monomers | N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBA) acs.org |
| Initiator | Azobisisobutyronitrile (AIBN) acs.org |
| Scaffold Fabrication | Electrospinning acs.org |
| Application | Scaffolds for cell culture and tissue engineering acs.org |
Mechanistic Investigations of Reaction Pathways in this compound Synthesis
The synthesis of this compound, an N-substituted amide, is fundamentally governed by the principles of nucleophilic acyl substitution. byjus.comlibretexts.org This reaction involves an acyl compound, derived from nicotinic acid, and the nucleophile, tert-butylamine. The most direct synthetic routes would likely involve the reaction of tert-butylamine with a more reactive derivative of nicotinic acid, such as nicotinoyl chloride (an acid chloride) or an ester like methyl nicotinate.
The reaction proceeds via a characteristic two-step addition-elimination mechanism:
Nucleophilic Addition: The nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinic acid derivative. This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the negatively charged oxygen reforms the C=O double bond. Concurrently, the leaving group (e.g., chloride from an acid chloride, or an alkoxide from an ester) is expelled. masterorganicchemistry.com The final step often involves a proton transfer to neutralize the product.
The reactivity of the carboxylic acid derivative is crucial. Acid chlorides are the most reactive, followed by anhydrides, esters, and finally amides. byjus.com The presence of the bulky tert-butyl group on the amine can introduce steric hindrance, potentially affecting the reaction rate but not the fundamental mechanism. fiveable.me For the reaction to be favorable, the incoming nucleophile (tert-butylamine) must generally be a stronger base than the leaving group. masterorganicchemistry.com
Quantum Chemical Calculations for Reaction Prediction
Quantum chemical calculations have emerged as a powerful tool in modern synthetic chemistry, offering the ability to predict the feasibility and outcomes of chemical reactions before their experimental execution. acs.orgubc.ca These computational methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure of molecules and map out the potential energy surface of a reaction. researchgate.netcolab.ws By calculating the energies of reactants, products, and intermediate structures, chemists can gain insight into reaction mechanisms, selectivity, and kinetics. cdnsciencepub.comnih.gov This predictive power helps to minimize trial-and-error experimentation, reducing waste and accelerating the discovery of new synthetic routes. acs.org
For a molecule like this compound, quantum chemical calculations could theoretically be applied to predict its behavior in various chemical transformations. Such calculations would typically involve:
Geometry Optimization: Determining the lowest-energy three-dimensional structure of the this compound molecule, as well as any reactants, intermediates, and products involved in a proposed transformation.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (stable molecules) or saddle points (transition states) and provide thermodynamic data such as enthalpy and Gibbs free energy. researchgate.net
Reaction Pathway Exploration: Mapping the energetic landscape connecting reactants to products to elucidate the step-by-step mechanism of a reaction. researchgate.net
Despite the established utility of these methods, a review of the scientific literature reveals a notable absence of published studies specifically detailing quantum chemical calculations for the prediction of reactions involving this compound. While extensive theoretical studies have been performed on related compounds like nicotinamide, isonicotinamide, and other substituted pyridines to investigate properties such as rotational barriers and substituent effects, this specific research has not been extended to the N-tert-butyl derivative. acs.orgubc.caresearchgate.netacs.orgnih.gov Therefore, no specific data tables or detailed research findings on reaction prediction for this compound can be presented.
Analysis of Transition State Energies and Connected Equilibria
The core of understanding reaction rates and mechanisms lies in the analysis of the transition state (TS), which is the highest energy point on the reaction coordinate between reactants and products. nih.govbeilstein-journals.orgwikipedia.org The energy difference between the reactants and the transition state is the activation energy (often expressed as Gibbs free energy of activation, ΔG‡), which governs the reaction rate. wikipedia.org Quantum chemical calculations are the primary method for locating transition state structures and calculating their energies. nih.gov
The analysis of transition state energies provides critical information on:
Reaction Kinetics: A lower transition state energy implies a faster reaction. By comparing the energies of competing transition states, the selectivity of a reaction (e.g., regioselectivity or stereoselectivity) can be predicted. nih.gov
Mechanism Elucidation: The structure of the transition state reveals which bonds are breaking and forming, offering a snapshot of the key chemical event. beilstein-journals.org
Catalyst Design: Computational methods can model how a catalyst interacts with a substrate to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. beilstein-journals.org
Furthermore, transition state energies are intrinsically linked to the equilibria of a reaction system. In multi-step reactions, the relative energies of intermediates and transition states determine the concentrations of species present at equilibrium and identify the rate-determining step—the step with the highest energy barrier. aau.edu.et The relationship between reactants, transition states, and products can be visualized on a reaction energy profile, which maps the Gibbs free energy changes throughout the transformation.
Theoretical studies on the hydrolysis of various amides have successfully used these principles to determine reaction mechanisms and calculate free energy barriers. colab.wsnih.govacs.org For instance, calculations can distinguish between different mechanistic pathways, such as those involving nucleophilic attack on the carbonyl carbon. nih.gov However, specific computational research detailing the transition state energies for any chemical transformation of this compound is not available in the published scientific literature. Studies on the acid-catalyzed hydrolysis of N-tert-butylbenzamide have been conducted, but these focus on experimental kinetics and activity coefficients rather than computational analysis of transition state energies. cdnsciencepub.com Without such studies, it is not possible to provide data tables of transition state energies or discuss the connected equilibria for specific reactions of this compound.
Biological Activities and Mechanistic Investigations of N Tert Butylnicotinamide
Receptor Binding Studies
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand, such as N-Tert-butylnicotinamide, and its target receptor. These studies provide critical data on the affinity of the ligand for the receptor and can reveal its selectivity for different receptor subtypes. merckmillipore.comspringernature.com
Quantitative Radioligand Binding Assays
Radioligand binding assays are a highly sensitive set of methods used to study ligand-receptor interactions. nih.gov These assays utilize a radioactively labeled compound (radioligand) that binds to the receptor of interest. By measuring the amount of radioactivity bound to the receptor preparation, researchers can deduce key binding parameters. sigmaaldrich.com
Saturation binding experiments are conducted to determine the equilibrium dissociation constant (KD) and the maximum receptor density (Bmax). springernature.comturkupetcentre.net The KD value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, serving as an inverse measure of binding affinity—a lower KD signifies higher affinity. umich.eduuam.es Bmax quantifies the total concentration of receptors in the sample tissue. turkupetcentre.netuah.es
While specific saturation binding studies determining the KD and Bmax for this compound's direct interaction are not extensively detailed in publicly accessible literature, this methodology would be the standard approach to quantify its direct binding affinity if it were to bind to the primary (orthosteric) site. However, as this compound is often characterized as an allosteric modulator, it binds to a site distinct from the primary ligand binding site, making competition assays a more common method for its characterization. wikipedia.org
Competition binding assays are employed to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radioligand from the receptor. nih.gov The results are typically expressed as an inhibition constant (Ki) or as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
Studies have utilized competition binding assays to characterize the interaction of this compound and similar compounds with various nAChR subtypes. For instance, in assays using rat brain membranes, the affinity of nicotinic compounds for different nAChR subtypes, such as α4β2, α3β4, and α7, can be determined by their ability to inhibit the binding of a high-affinity radioligand like [¹²⁵I]-epibatidine. nih.gov Such experiments are crucial for establishing the selectivity profile of a compound, revealing whether it preferentially binds to one receptor subtype over others. nih.gov
Table 1: Illustrative Data from Competition Binding Assays for Nicotinic Compounds This table presents example data structure from typical competition binding assays used to characterize compounds targeting nAChRs. Specific values for this compound are not provided due to their absence in the cited literature.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Tissue Source |
| Compound X | α4β2 | [¹²⁵I]-epibatidine | 0.46 ± 0.06 | Cortical Membranes |
| Compound X | α3β4 | [¹²⁵I]-epibatidine | 4.4 ± 3.6 | Interpeduncular Nucleus |
| Compound Y | α7 | [¹²⁵I]-α-bungarotoxin | 15.2 ± 2.1 | Hippocampal Membranes |
Homogeneous Time-Resolved FRET (HTRF) Binding Assays
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) is a non-radioactive assay technology used to measure molecular interactions. researchgate.net This technique combines Time-Resolved Fluorescence (TRF) with Fluorescence Resonance Energy Transfer (FRET), resulting in a highly sensitive and robust assay format with low background interference. nih.govpcbis.fr
In a typical HTRF binding assay, a receptor is labeled with a fluorescent donor (e.g., europium or terbium cryptate), and a ligand is labeled with a fluorescent acceptor. pcbis.fr When the ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a specific FRET signal. researchgate.net Competition assays can be performed where an unlabeled compound, like this compound, competes with the fluorescent ligand, leading to a decrease in the HTRF signal. researchgate.net This technology offers an excellent alternative to radioligand assays and is well-suited for high-throughput screening. nih.govpcbis.fr
Molecular Modeling and Receptor Interactions
Molecular modeling and computational docking studies are powerful tools used to predict and analyze the interaction between a ligand and its receptor at an atomic level. nih.gov These in silico methods help rationalize binding affinity and selectivity data obtained from experimental assays. mdpi.com
For compounds targeting nAChRs, docking simulations are often performed using homology models or crystal structures of the receptor, such as the human α4β2 nAChR. mdpi.comnih.gov These models can predict how a ligand like this compound fits into a binding pocket. bohrium.com As an allosteric modulator, this compound is predicted to bind to a site distinct from the orthosteric site where acetylcholine (B1216132) binds. wikipedia.org Allosteric sites can be located in various domains of the receptor, including extracellular vestibules or transmembrane interfaces. nih.govnih.govbiorxiv.org
Docking studies can identify key amino acid residues that form hydrogen bonds, π-π interactions, or hydrophobic interactions with the ligand. mdpi.com For instance, interactions within an aromatic "cage" at the interface between receptor subunits are critical for the binding of many nicotinic ligands. mdpi.com Such computational insights are invaluable for understanding the structural basis of a modulator's activity and for guiding the design of new compounds with improved pharmacological properties. nih.govmdpi.com
Interactions with DNA Gyrase and other Bacterial Enzymes
A review of the available scientific literature does not provide specific details regarding the direct interactions between this compound and the bacterial enzyme DNA gyrase.
Interactions with Cyclooxygenase-2 (COX-2)
Information detailing the specific interactions of this compound with the Cyclooxygenase-2 (COX-2) enzyme is not available in the reviewed scientific literature.
Enzymatic Interactions and Cofactor Biomimetics
This compound as a Nicotinamide (B372718) Cofactor Biomimetic (NCB)
This compound is part of a class of synthetic compounds known as Nicotinamide Cofactor Biomimetics (NCBs). These molecules are designed to mimic the function of natural nicotinamide cofactors like nicotinamide adenine (B156593) dinucleotide (NAD+/NADH) and its phosphorylated form (NADP+/NADPH). researchgate.netnih.gov The primary motivation for developing NCBs is to create alternatives to natural cofactors, which are often expensive and have limited stability, making them less ideal for large-scale industrial biocatalytic processes. researchgate.netmdpi.com
NCBs such as this compound are structurally simpler, conserving the essential nicotinamide moiety responsible for hydride transfer but typically lacking other components like the adenosine (B11128) group. mdpi.com This simplified structure makes them easier and more cost-effective to manufacture. researchgate.netmdpi.comanu.edu.au An additional feature of NCBs is their recognition by only a subset of NAD(P)H-dependent enzymes. This selectivity opens up the possibility of developing orthogonal redox cascades, where multiple enzymatic reactions can occur simultaneously in a single reactor without interfering with each other. researchgate.netmdpi.comanu.edu.au
Activity with Alcohol Dehydrogenases and Ene-Reductases
The catalytic performance of NCBs, including derivatives like this compound, has been evaluated with various enzymes, notably alcohol dehydrogenases (ADHs) and ene-reductases (ERs). Research has shown a distinct difference in activity between these two enzyme classes.
While a series of NCBs were tested, they generally did not support significant enzymatic activity with the alcohol dehydrogenases studied, such as Rhodococcus ruber ADH (RrADH). mdpi.comanu.edu.au Although some detectable activity was observed, it was minimal compared to the enzyme's activity with the natural cofactor, NAD+. mdpi.com
In stark contrast, these NCBs demonstrated significant activity with flavin-dependent ene-reductases, such as Thermus scotoductus ER (TsER) and Yersinia mollaretii YqjM. mdpi.com In many cases, the observed reaction rates with NCBs were substantially greater than those achieved with the natural cofactor, NADH. researchgate.netmdpi.comanu.edu.au For instance, certain biomimetics promoted significantly higher ene-reductase activity in both TsER and YqjM compared to NADH. mdpi.com This finding is consistent with other reports where NCBs have outperformed natural cofactors in reactions catalyzed by ene-reductases. mdpi.com
Table 1: Comparison of Ene-Reductase Activity with NCBs and Natural Cofactor (NADH) Data extracted from studies on representative Nicotinamide Cofactor Biomimetics.
| Enzyme | Cofactor | Ene-Reduction Specific Activity (U/mg) | Oxygen Reduction Specific Activity (U/mg) |
| TsER | Biomimetic 3b | 2.8 | 1.2 |
| Biomimetic 4b | 0.7 | 0.5 | |
| NADH (Natural) | 0.3 | 0.2 | |
| YqjM | Biomimetic 3b | 3.1 | 0.8 |
| Biomimetic 4b | 0.8 | 0.4 | |
| NADH (Natural) | 0.02 | 0.04 |
Structural Characterization of NCB-Enzyme Complexes
To understand the mechanistic basis for the differing activities, structural studies of NCB-enzyme complexes have been conducted. Crystal structures of an ene-reductase (TsER) and an alcohol dehydrogenase (RrADH) with an NCB bound in their active sites have provided key insights. mdpi.comanu.edu.au
In the ene-reductase TsER, the NCB was found to bind in a productive position and orientation. This conformation is suitable for the efficient transfer of a hydride to the isoalloxazine ring of the enzyme's flavin cofactor, which is a critical step in the catalytic cycle. mdpi.comanu.edu.au The binding is stabilized by interactions within the active site that compensate for the absence of the adenosine moiety found in natural cofactors. mdpi.com Specifically, the NCB's nicotinamide ring binds effectively, while other parts of the molecule may be more flexible. mdpi.com
Conversely, in the alcohol dehydrogenase RrADH, the NCB failed to adopt a catalytically competent binding mode. mdpi.comanu.edu.au The active site of RrADH is structured to accommodate and stabilize the large adenosine moiety of the natural cofactor, and in its absence, the smaller NCB is not sufficiently stabilized in the correct orientation for catalysis to occur efficiently. mdpi.com This structural insight explains the low activity observed with ADHs and highlights the importance of specific enzyme-cofactor interactions. mdpi.com
Enhancing Enzymatic Activity through Cofactor Mimics
The use of cofactor mimics like this compound offers a promising strategy for enhancing enzymatic activity in biocatalysis. As demonstrated with ene-reductases, synthetic NCBs can lead to reaction rates that surpass those of the natural cofactors NADH or NADPH. mdpi.com This enhanced reactivity, combined with the greater chemical stability and lower manufacturing cost of NCBs, presents a significant advantage for industrial applications. researchgate.netnih.gov
The ability to fine-tune the chemical structure of NCBs allows for the optimization of their properties, such as redox potential and binding affinity for specific enzymes. nih.govnih.gov For example, modifications to different parts of the NCB structure can influence its ability to transfer a hydride, potentially leading to improved catalytic efficiency. nih.gov While some enzymes like ADHs show limited activity with current NCBs, the structural data from NCB-enzyme complexes can guide future design. mdpi.com It may be possible to either engineer the enzymes to better accommodate these synthetic cofactors or to further modify the NCBs to improve their binding and catalytic competence in a wider range of enzymes. mdpi.com
Role in NAD+ Metabolism and Cellular Homeostasis (general nicotinamide context)
As a direct precursor to NAD+, nicotinamide plays a crucial role in maintaining cellular energy levels. NAD+ is indispensable for the production of adenosine triphosphate (ATP), the primary energy currency of the cell, through its role in oxidative phosphorylation. Depletion of cellular NAD+ can lead to a significant reduction in ATP production and compromise cellular functions. Research has shown that nicotinamide can prevent the loss of cellular ATP, particularly under conditions of stress such as exposure to ultraviolet (UV) radiation. By bolstering the NAD+ pool, nicotinamide helps preserve the cell's capacity for energy production, thereby preventing a bioenergetic crisis and supporting essential processes like DNA repair.
The balance between the oxidized (NAD+) and reduced (NADH) forms of the coenzyme, known as the NAD+/NADH ratio, is a critical indicator of the cell's metabolic and redox state. This ratio is fundamental in regulating the flow of electrons in metabolic pathways and maintaining redox homeostasis. Nicotinamide, by influencing the available pool of NAD+, is integral to the regulation of this ratio. A stable and appropriate NAD+/NADH ratio is essential for a wide array of cellular processes, including the functioning of antioxidant systems that protect the cell from damage by reactive oxygen species (ROS). Dysregulation of this redox balance is implicated in numerous pathological conditions.
Anti-inflammatory Properties and Mechanisms
Nicotinamide and its derivatives have demonstrated significant anti-inflammatory activities. One synthesized molecule incorporating a nicotinoyl moiety and a tert-butyl group exhibited considerable anti-inflammatory effects in experimental models, suggesting the potential of this class of compounds in modulating inflammatory responses. nih.gov The mechanisms underlying these properties are multifaceted. Studies have shown that nicotinamide can inhibit the production and release of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in a dose-dependent manner. nih.gov Furthermore, the anti-inflammatory effects of nicotinamide have been linked to the activation of Poly (ADP-ribose) polymerase 1 (PARP1). researchgate.net
The anti-inflammatory mechanism of nicotinamide differs significantly from that of common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and indomethacin. NSAIDs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. In contrast, nicotinamide's anti-inflammatory actions are not dependent on COX inhibition but rather on the modulation of cytokine signaling and PARP1 activation. nih.govresearchgate.net
Notably, a synthesized derivative containing this compound demonstrated significant anti-inflammatory activity that was comparable to ibuprofen in various experimental inflammation models. nih.gov This suggests that while the mechanism is different, the efficacy can be similar.
| Feature | Nicotinamide / this compound | Ibuprofen / Indomethacin (NSAIDs) |
|---|---|---|
| Primary Mechanism | Modulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α); Activation of PARP1. | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. |
| Effect on Prostaglandins | No direct inhibition of synthesis. | Directly inhibits prostaglandin (B15479496) production. |
| Reported Efficacy | A derivative showed efficacy comparable to ibuprofen in preclinical models. nih.gov | Well-established efficacy for pain and inflammation. |
Matrix metallopeptidases (MMPs) are a family of enzymes that play a crucial role in the degradation and remodeling of the extracellular matrix. During inflammation, the expression and activity of MMPs are often upregulated, contributing to tissue damage and the progression of inflammatory diseases. While the anti-inflammatory properties of nicotinamide could theoretically lead to a downstream reduction in MMP activity by mitigating the inflammatory environment, direct inhibition of MMPs by nicotinamide is not a primary or well-established mechanism. The regulation of MMPs is complex, and while inflammation is a key driver of their activity, the specific inhibitory effects of nicotinamide on these enzymes require further investigation. nih.gov
Antimicrobial Activities
Efficacy Against Specific Pathogens (e.g., Cutibacterium acnes)
Cutibacterium acnes (formerly Propionibacterium acnes) is a bacterium implicated in the pathogenesis of acne vulgaris. Imbalances in the skin microflora, particularly concerning certain strains of C. acnes, can trigger inflammatory responses leading to acne. Standard treatments often include topical antibiotics like clindamycin (B1669177) and erythromycin, which act by disrupting bacterial protein synthesis. mdpi.com However, the efficacy of some long-standing treatments has diminished over time due to the emergence of resistant strains. nih.gov Research into alternative antimicrobial agents is ongoing. While specific studies focusing solely on this compound against C. acnes are not detailed in the provided context, the broader class of nicotinamide derivatives is being explored for various antimicrobial applications.
Table 1: Antimicrobial Susceptibility of C. acnes to Common Antibiotics
| Antibiotic | MIC Range (μg/ml) | Resistance Rate (%) |
|---|---|---|
| Clindamycin | ≤ 0.06 to > 128 | 28.6 |
| Erythromycin | ≤ 0.06 to > 128 | 49.2 |
| Tetracycline | 0.125–1 | 0 |
| Minocycline | 0.06–1 | 0 |
| Moxifloxacin | ≤ 0.06 to > 2 | 6.3 |
Data sourced from a study on clinical C. acnes isolates. nih.gov
Potent Activity Against Fungal Pathogens (e.g., C. albicans hypha formation)
Candida albicans is an opportunistic fungal pathogen that can cause significant infections, particularly in immunocompromised individuals. A key virulence factor for C. albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, which facilitates tissue invasion and biofilm formation. researchgate.netnih.gov The inhibition of this morphological switch is a major target for antifungal drug development.
Research into nicotinamide derivatives has revealed potent antifungal properties. One study synthesized a series of nicotinamide derivatives and identified a compound, designated 16g , that demonstrated significant activity against C. albicans. This compound was found to inhibit the formation of hyphae at low concentrations. At concentrations of 0.125 μg/mL and higher, compound 16g effectively suppressed the yeast-to-hypha transition, resulting in fewer hyphae and a greater number of pseudohyphal cells. nih.gov This suggests that derivatives of nicotinamide, such as this compound, may have the potential to disrupt key virulence mechanisms of fungal pathogens.
Table 2: Anti-hyphal Activity of Nicotinamide Derivative 16g against C. albicans
| Concentration (μg/mL) | Observation |
|---|---|
| 0 (Control) | Abundant hyphae formation |
| 0.0313 | Minor inhibition |
| 0.125 | Potent inhibition, fewer hyphae |
| 0.5 | Strong inhibition of hypha formation |
Data adapted from research on nicotinamide derivatives. nih.gov
Antioxidant Properties and Oxidative Stress Mitigation
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in cellular damage and aging. nih.govnih.govmdpi.com The antioxidant spin-trapping compound N-tert-butyl-alpha-phenylnitrone (PBN) has been shown to be effective in preventing oxidative modifications to proteins. nih.gov Similarly, nicotinamide and its derivatives are recognized for their role in mitigating oxidative stress.
Impact on DNA Damage Repair (general nicotinamide context)
Nicotinamide, as the primary precursor to nicotinamide adenine dinucleotide (NAD+), plays a critical role in cellular energy metabolism and DNA repair. scilit.comnih.govoup.comresearchgate.net NAD+ is the sole substrate for the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), a key sensor of DNA damage. scilit.comnih.govmdpi.com
When DNA strand breaks occur due to genotoxic stress, PARP-1 is activated. nih.gov This activation leads to a signaling cascade that can facilitate DNA repair by enhancing the access of repair enzymes to the damaged site. nih.gov DNA repair processes are highly dependent on cellular energy in the form of ATP. oup.comnih.gov By serving as a precursor for NAD+ and subsequently ATP, nicotinamide helps prevent the depletion of cellular energy that can be induced by DNA damage (e.g., from UV radiation), thereby ensuring that sufficient energy is available for the repair machinery to function effectively. nih.govoup.com Studies have shown that nicotinamide enhances the repair of UV-induced DNA damage, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), in human keratinocytes. oup.com
Prevention of Keratinocyte Senescence (general nicotinamide context)
Cellular senescence is a state of irreversible growth arrest that can be triggered by stressors such as oxidative stress and DNA damage. In the skin, photoaging induced by UV radiation can lead to premature senescence of keratinocytes. ctfassets.netresearchgate.net
Nicotinamide has been shown to prevent premature senescence in human primary keratinocytes exposed to UVB or oxidative stress. researchgate.netctfassets.net It helps maintain the cells' proliferative capacity and delays the onset of premature terminal differentiation. ctfassets.netresearchgate.net By facilitating DNA repair and preserving cellular energy metabolism, nicotinamide helps protect keratinocytes from the damage that leads to a senescent state. ctfassets.netpgsciencebehind.com For example, nicotinamide was found to prevent UVB-induced senescence by up to 50% in 2D cell culture models, depending on the specific marker of senescence being measured. ctfassets.net
Potential as Kinase Inhibitors
Kinase inhibitors are a class of targeted therapy drugs that block the action of kinases, which are enzymes that play a crucial role in cell signaling, growth, and division. clevelandclinic.org By inhibiting specific kinases that are overactive in cancer cells, these drugs can halt tumor growth. clevelandclinic.orgoncolink.org The vascular endothelial growth factor (VEGF) receptor, particularly VEGFR2 or kinase insert-domain-containing receptor (Kdr), is a key target in cancer therapy as it is critical for angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov
The nicotinamide scaffold has been identified as a promising structure for the development of kinase inhibitors. Research efforts have led to the discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. nih.gov This indicates that modifying the nicotinamide structure, such as through the addition of a tert-butyl group, is a viable strategy for creating compounds that can target and inhibit specific protein kinases involved in disease processes. nih.gov The development of such derivatives is an active area of research in the pursuit of new targeted cancer therapies. nih.govmdpi.com
Insufficient Data to Generate Article on this compound's Biological Activities
Despite a comprehensive search for scientific literature, there is currently insufficient publicly available data to construct a detailed article on the biological activities and mechanistic investigations of this compound as specified in the user's request. The core outline, focusing on "PI3 Kinase TR-FRET Assay for Inhibition Determination" and "Stereoisomerism and Biological Activity," requires specific research findings and data tables that are not present in the accessible scientific domain for this particular compound.
Searches for "this compound PI3 Kinase TR-FRET Assay for Inhibition Determination" and "this compound stereoisomerism and biological activity" did not yield any specific studies that have evaluated this compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine its inhibitory effects on PI3 kinase. This type of assay is a common method for quantifying the interaction of a compound with a target protein, and the absence of such data indicates that this specific investigation into this compound's activity on PI3 kinase has likely not been published.
Similarly, there is a lack of available research on the stereoisomerism of this compound and its corresponding impact on biological activity. The synthesis, separation, and differential biological evaluation of stereoisomers are crucial for understanding a compound's pharmacological profile. Without such studies, it is not possible to provide a scientifically accurate account of how the spatial arrangement of atoms within the this compound molecule might influence its biological effects.
While general information on PI3 kinase TR-FRET assays and the importance of stereoisomerism in drug discovery is abundant, the specific application and detailed findings related to this compound are absent from the reviewed literature. Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the requested outline and including data tables is not feasible at this time. Further experimental research and publication of findings on this compound are required to fulfill this request.
N Tert Butylnicotinamide in Advanced Materials Science and Engineering
Integration into Polymer Systems and Scaffolds
The incorporation of N-tert-butylacrylamide (NtBA) into polymer systems, particularly with N-isopropylacrylamide (NIPAM), has led to the development of sophisticated scaffolds for biomedical applications. mdpi.comresearchgate.net These scaffolds are central to tissue engineering, providing a temporary, three-dimensional structure that supports cell growth and tissue formation. nih.govnih.gov The combination of NIPAM and NtBA creates copolymers with tunable properties that are highly desirable for creating artificial microenvironments that mimic the natural extracellular matrix (ECM). researchgate.netresearchgate.net
Poly(N-isopropylacrylamide) (PNIPAM) is one of the most studied thermoresponsive polymers, known for exhibiting a sharp phase transition in aqueous solutions at its Lower Critical Solution Temperature (LCST) of approximately 32°C. mdpi.com Below this temperature, the polymer is hydrophilic and soluble; above it, it becomes hydrophobic and collapses. This transition near physiological human body temperature makes it ideal for biomedical applications. nih.gov
Copolymerizing NIPAM with the more hydrophobic monomer N-tert-butylacrylamide (NtBA) creates P(NIPAM-co-NtBA). mdpi.com This modification is significant for several reasons:
LCST Modulation: The inclusion of hydrophobic NtBA units lowers the copolymer's LCST, which can be beneficial for handling the material at room temperature. mdpi.com
Enhanced Cell Interaction: The increased hydrophobicity of the copolymer improves cell adhesion and subsequent detachment capabilities, which are crucial for tissue engineering applications. mdpi.com
These thermoresponsive scaffolds are designed to support cell cultures and then, by a simple temperature drop below the LCST, release the cultured cells as a contiguous sheet without the need for enzymatic degradation, which can damage cells and the ECM. mdpi.comnih.gov This process is a significant advancement in scaffold-free cell therapies. mdpi.comresearchgate.net
The molecular weight and dispersity (Đ) of the P(NIPAM-co-NtBA) copolymer are critical parameters that significantly influence the final properties of the electrospun scaffolds. mdpi.com A study utilizing two different P(NIPAM-co-NtBA) copolymers, with a consistent NtBA content of approximately 15 mol% but differing molecular weights (123 kDa and 137 kDa), demonstrated this influence. mdpi.comresearchgate.net
Key findings from this research highlight that variations in molecular weight and dispersity affect the morphology, solution viscosity, porosity, mechanical strength, and hydrophilic-hydrophobic balance of the resulting scaffolds. mdpi.comuniversityofgalway.ie For instance, a higher molecular weight generally leads to a more viscous polymer solution, which in turn affects the electrospinning process and the mechanical properties of the fabricated scaffold. mdpi.com
Table 1: Properties of P(NIPAM-co-NtBA) Copolymers Used for Scaffolds
| Property | Copolymer 1 | Copolymer 2 |
| Molecular Weight (Mn, kDa) | 123 | 137 |
| Dispersity (Đ) | 1.8 | 2.1 |
| NtBA Content (mol%) | ~15 | ~15 |
This table is based on data from a study on thermoresponsive polymer scaffolds, illustrating the characteristics of the copolymers used. mdpi.com
Electrospinning is a versatile and widely used technique to fabricate three-dimensional (3D) nanofibrous scaffolds that mimic the architecture of the natural extracellular matrix. nih.govyoutube.com This method uses an electrical charge to draw very fine fibers from a liquid polymer solution. youtube.com For P(NIPAM-co-NtBA), the polymer is dissolved in a suitable solvent to create a solution for spinning. mdpi.com
The properties of the resulting 3D scaffold can be precisely controlled by manipulating the electrospinning parameters. mdpi.comresearchgate.net Research has shown that factors such as the polymer solution's viscosity and the collector's rotation speed have a nuanced interplay in determining the final scaffold characteristics. mdpi.com
Solution Viscosity: Higher viscosity solutions (e.g., 1460 mPa·s) tend to produce scaffolds with a higher Young's modulus, indicating greater stiffness. mdpi.com Conversely, less viscous solutions (e.g., 460 mPa·s) result in scaffolds with a lower Young's modulus and maximum stress. mdpi.com
Collector Rotation Speed: The speed of the rotating collector used to gather the fibers influences the alignment of the nanofibers, which can affect cell orientation and growth. youtube.com
These findings underscore the importance of optimizing manufacturing variables to tailor the mechanical behavior and morphology of scaffolds for specific applications. mdpi.com
Table 2: Impact of Manufacturing Variables on Scaffold Mechanical Properties
| Solution Viscosity (mPa·s) | Collector Rotation Speed (RPM) | Young's Modulus (MPa) | Maximum Stress (MPa) | Elongation at Break (%) |
| 460 | 600 | 0.8 ± 0.3 | 0.08 ± 0.03 | 14 ± 7 |
| 1460 | 600 | 2.0 ± 0.4 | 0.14 ± 0.02 | 10 ± 2 |
| 1460 | 1800 | 2.9 ± 0.3 | 0.17 ± 0.02 | 8 ± 1 |
This table presents data on the mechanical properties of electrospun P(NIPAM-co-NtBA) scaffolds, demonstrating how solution viscosity and collector speed influence the final product. mdpi.com
The unique properties of P(NIPAM-co-NtBA) scaffolds make them highly valuable in the fields of tissue engineering and regenerative medicine. mdpi.comnih.govfrontiersin.org The primary goal of tissue engineering is to repair, replace, or regenerate tissues and organs damaged by disease or trauma. researchgate.netopenaccessjournals.com Scaffolds act as a crucial template, providing the necessary physical support and environment for cells to grow and form functional tissue. nih.govnih.gov
P(NIPAM-co-NtBA) scaffolds are particularly well-suited for creating organotypic 3D tissue surrogates in vitro. mdpi.comresearchgate.net The ability to culture cell sheets and then non-invasively harvest them by simply lowering the temperature is a key advantage, paving the way for advanced, scaffold-free cell therapies. mdpi.com These engineered tissue constructs can potentially be used for applications such as cartilage regeneration. scirp.org
The success of a tissue engineering scaffold hinges on its interaction with cells, specifically its ability to promote cell attachment, proliferation, and, in the case of smart polymers, controlled detachment. mdpi.comresearchgate.net
Attachment and Growth: The inclusion of hydrophobic N-tert-butylacrylamide in the copolymer enhances the scaffold's ability to support efficient cell attachment and growth compared to scaffolds made of pure PNIPAM. mdpi.com The 3D fibrous structure provides a large surface area for cells to adhere to and proliferate. mdpi.comresearchgate.net Studies using REF52 fibroblast cells seeded at a concentration of 1.5 × 10⁵ cells/cm² on these matrices have confirmed their suitability for cell culture. mdpi.com
Non-invasive Detachment: The thermoresponsive nature of P(NIPAM-co-NtBA) is central to its function. When the temperature is maintained at 37°C (above the LCST), the scaffold is hydrophobic, which facilitates cell adhesion. To detach the cells, the temperature is lowered below the LCST. This causes the polymer chains to hydrate (B1144303) and swell, making the surface hydrophilic and forcing the detachment of the entire cell sheet with its deposited extracellular matrix intact. mdpi.comnih.gov This method avoids the use of enzymes like trypsin, which can be harmful to cells. mdpi.com
Research confirms that scaffolds made from P(NIPAM-co-NtBA) copolymers have the potential to significantly improve capabilities in supporting cell attachment, growth, and the non-invasive detachment of 3D tissue constructs. mdpi.com
Optimizing scaffold design is essential for meeting the requirements of different cell types and tissue applications. mdpi.comresearchgate.net The ideal scaffold should mimic the specific microenvironment of the target tissue, including its mechanical properties and topography. researchgate.net
The design of P(NIPAM-co-NtBA) scaffolds can be tailored by:
Adjusting Copolymer Properties: As discussed, altering the molecular weight and the ratio of NIPAM to NtBA can modify the scaffold's hydrophobicity and thermoresponsive behavior. mdpi.com
Controlling Electrospinning Parameters: Fine-tuning the solution viscosity, flow rate, and collector speed during electrospinning allows for the fabrication of scaffolds with specific fiber diameters, pore sizes, and fiber alignments. mdpi.comyoutube.com
For example, the regeneration of different tissues requires varying pore sizes; osteogenic differentiation is often supported by pores in the 200–400 μm range, while fibroblasts and endothelial cells may thrive in scaffolds with smaller pores (50–160 μm). nih.gov By controlling the electrospinning process, P(NIPAM-co-NtBA) scaffolds can be engineered with a specific architecture to create an optimal environment for a designated cell culture, thereby offering new opportunities for targeted cell therapies. mdpi.comresearchgate.net
Application in Tissue Engineering and Regenerative Medicine
Theranostic Applications of Scaffolds
Theranostic scaffolds represent a significant advancement in personalized medicine, combining diagnostic and therapeutic capabilities into a single platform to enable simultaneous disease monitoring and targeted treatment. nih.govnih.gov These scaffolds are often designed as three-dimensional structures that provide a supportive environment for tissue growth and regeneration while facilitating drug delivery and real-time imaging. nih.govnih.gov
Despite the broad interest in theranostic scaffolds for various biomedical applications, a review of the available scientific literature indicates that the specific incorporation or use of N-tert-butylnicotinamide in the design or functionalization of such scaffolds has not been reported. Research in this area is extensive, covering a wide range of materials and bioactive molecules, yet a direct connection to this compound is not documented in the current body of research. nih.govnih.gov
Role in Catalysis and Chemical Probes
This compound and its structural precursors play a notable role in specific catalytic reactions. However, its application in the development of chemical probes is less defined in the scientific literature.
Homogeneous catalytic aminocarbonylation is a powerful method for the synthesis of amides, a chemical structure of great importance in pharmaceuticals and materials science. This compound can be synthesized through such methods, where a nicotinoyl halide or a related activated derivative reacts with tert-butylamine (B42293) in the presence of a transition metal catalyst and carbon monoxide.
Research into palladium-catalyzed aminocarbonylation reactions demonstrates the utility of tert-butylamine as a nucleophile in forming N-tert-butyl-substituted amides. For instance, the aminocarbonylation of 1-iodoisoquinoline (B10073) with tert-butylamine, in the presence of a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst, selectively yields the corresponding N-tert-butylisoquinoline-1-carboxamide. This reaction proceeds with high efficiency under relatively mild conditions.
Detailed findings from a study on the aminocarbonylation of 1-iodoisoquinoline with various amines highlight the effectiveness of tert-butylamine in this process. The reaction, carried out in dimethylformamide (DMF) at 50°C under 1 bar of carbon monoxide, achieved a high yield, underscoring the feasibility of forming the N-tert-butyl amide bond under these catalytic conditions.
Table 1: Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline with Tert-butylamine
| Catalyst | Ligand | Amine | Solvent | Temperature (°C) | CO Pressure (bar) | Reaction Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | tert-butylamine | DMF | 50 | 1 | 2-8 | 77-89 |
This table presents representative data for the synthesis of N-tert-butylisoquinoline-1-carboxamide, a compound structurally related to this compound, illustrating the conditions and outcomes of homogeneous catalytic aminocarbonylation.
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov Activity-based protein profiling (ABPP) is a key technique that utilizes such probes to monitor the functional state of enzymes within complex biological mixtures. chemeurope.comnih.gov
A thorough review of the scientific literature reveals no specific studies on the development or application of this compound as a chemical probe. While the broader class of nicotinamide-based molecules has been explored for interactions with enzymes, particularly sirtuins, the direct use of this compound in this context is not documented. nih.gov
Activity-based chemical probes (ABPs) are designed to covalently bind to the active site of specific enzymes, providing a direct measure of their catalytic activity. mdpi.comfrontiersin.org These probes are invaluable tools for understanding enzyme function in both healthy and diseased states. nih.gov
Current research on ABPs for enzyme activity assessment does not include this compound. The design of these probes often involves incorporating a reactive "warhead" and a reporter tag, and while various molecular scaffolds are used, this compound has not been reported as one of them. nih.gov
Target validation is a critical step in drug discovery, confirming that the modulation of a specific biological target has the intended therapeutic effect. nih.gov Chemical probes are instrumental in this process, providing a means to selectively engage a target in a cellular or in vivo setting. nih.gov
There is no evidence in the available scientific literature to suggest that this compound has been specifically designed or utilized as a chemical probe for target validation purposes.
Supramolecular chemistry involves the design of synthetic receptors that can selectively bind to specific molecules or ions through non-covalent interactions. nih.gov The development of receptors for anions is a significant area of research due to the important roles of anions in biological and environmental systems. nih.gov
While compounds containing N-tert-butyl groups, such as N-tert-butyl sulfinyl squaramides, have been investigated as receptors for anion recognition, there are no available studies on the supramolecular receptor capabilities or anion binding properties of this compound itself. The research in this field focuses on scaffolds that can form strong hydrogen bonds with anions, but this compound has not been explored in this capacity. nih.govnih.gov
Future Research Directions and Emerging Applications of N Tert Butylnicotinamide
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The future of N-Tert-butylnicotinamide in therapeutic applications hinges on the exploration of novel derivatization strategies to enhance its biological activity. The core concept involves chemically modifying the parent this compound molecule to improve its efficacy, selectivity, and pharmacokinetic properties.
One promising avenue is the synthesis of more complex derivatives. For instance, a patent has described the synthesis of N-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzyl)-6-(tert-butyl)nicotinamide . google.com This derivatization introduces a bicyclic heteroaromatic moiety, which could significantly alter the compound's interaction with biological targets. Such modifications aim to create molecules with improved binding affinity and specificity for enzymes or receptors implicated in disease pathways. google.com
Future research will likely focus on a variety of derivatization approaches, including:
Substitution on the pyridine (B92270) ring: Introducing different functional groups at various positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced bioactivity.
Modification of the amide linkage: Altering the amide bond could influence the compound's stability and its ability to act as a hydrogen bond donor or acceptor.
Introduction of diverse functional groups: Incorporating moieties such as halogens, nitro groups, or other heterocyclic rings could lead to derivatives with novel pharmacological profiles. evitachem.com
The synthesis of a library of such derivatives will be crucial for establishing comprehensive structure-activity relationships (SAR), which are fundamental to understanding how chemical structure correlates with biological function.
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective way to predict the properties and interactions of novel compounds. mdpi.commagtech.com.cn For this compound, advanced computational techniques can be employed to predict its mechanism of action and guide the design of new, more potent derivatives.
Molecular docking studies, for example, can simulate the binding of this compound and its analogs to the active sites of target proteins. nih.govacs.org This can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. For instance, docking studies on related N-alkylnicotinamide derivatives have been used to predict their anti-inflammatory activity by modeling their interaction with the cyclooxygenase-2 (COX-2) enzyme. nih.govacs.org A similar approach could elucidate the potential targets of this compound.
Future computational research on this compound is expected to involve:
Quantum mechanics (QM) calculations: To accurately determine the electronic properties and reactivity of the molecule.
Molecular dynamics (MD) simulations: To study the conformational changes and stability of the compound and its complexes with biological targets over time.
Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models that correlate the structural features of this compound derivatives with their biological activities. mdpi.com
These computational approaches will not only accelerate the drug design process but also provide a deeper understanding of the molecular mechanisms underlying the bioactivity of this compound.
Development of this compound-Based Drug Candidates for Specific Diseases
The ultimate goal of medicinal chemistry research on this compound is the development of novel drug candidates for the treatment of specific diseases. While research is in its early stages, some potential therapeutic areas are beginning to emerge.
A significant development is the patenting of N-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzyl)-6-(tert-butyl)nicotinamide for its potential use in treating a range of human diseases, including oncology, neurology, and immunology . google.com This suggests that derivatives of this compound may have applications in complex diseases such as cancer and neurodegenerative disorders. The rationale for its potential neuroprotective effects could be linked to the known roles of nicotinamide (B372718) in neuronal health and the potential for the tert-butyl group to enhance blood-brain barrier penetration. nih.gov
The table below summarizes a patented this compound derivative and its potential therapeutic applications.
| Compound Name | Potential Therapeutic Areas | Reference |
| N-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzyl)-6-(tert-butyl)nicotinamide | Oncology, Neurology, Immunology | google.com |
Future research will need to focus on preclinical studies to validate these potential applications. This will involve in vitro assays to determine the efficacy of this compound derivatives against specific cell lines or disease models, followed by in vivo studies in animal models to assess their therapeutic potential and safety profiles.
Integration into Smart Materials and Responsive Systems
Beyond its potential in medicine, this compound is also being explored for its role in the development of "smart" materials and responsive systems. These are materials designed to change their properties in response to external stimuli, such as temperature, pH, or the presence of specific molecules. magtech.com.cnsigmaaldrich.com
One study has reported the use of this compound in the synthesis of a palladium(II) complex. researchgate.net The coordination of the nicotinamide moiety to the metal center demonstrates its potential as a ligand in the construction of supramolecular assemblies. soton.ac.uk Such assemblies can form the basis of responsive materials. For example, polymers incorporating this compound could be designed to release a payload, such as a drug, in response to a specific biological trigger. nih.govmdpi.com
Future research in this area could explore:
Synthesis of this compound-containing polymers: To create novel materials with tunable properties.
Development of responsive drug delivery systems: Where the release of a therapeutic agent is controlled by the interaction of the this compound moiety with its environment.
Creation of novel sensors: Based on the specific binding properties of this compound derivatives.
The integration of this compound into smart materials represents a novel and exciting frontier with potential applications in a variety of fields, from medicine to materials science.
High-Throughput Screening and Lead Optimization Studies
High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. nih.gov Once a hit is identified, a process of lead optimization is undertaken to refine its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. spirochem.compion-inc.com
For this compound, HTS could be used to screen libraries of its derivatives against a wide range of biological targets. This would accelerate the discovery of new therapeutic applications for this class of compounds. Various HTS assay formats could be employed, including:
Biochemical assays: To measure the effect of the compounds on the activity of specific enzymes.
Cell-based assays: To assess the impact of the compounds on cellular processes, such as proliferation or apoptosis. frontiersin.org
Following the identification of promising hits from HTS, lead optimization studies would be initiated. This iterative process involves the synthesis and testing of new analogs to improve key drug-like properties. pion-inc.commdpi.com
The table below outlines the general stages of HTS and lead optimization that would be applicable to this compound research.
| Stage | Description | Key Objectives |
| High-Throughput Screening (HTS) | Rapid screening of a large library of this compound derivatives against biological targets. | Identify "hit" compounds with initial biological activity. |
| Hit-to-Lead | Initial chemical modification of hit compounds to improve potency and selectivity. | Confirm activity and establish preliminary structure-activity relationships (SAR). |
| Lead Optimization | Iterative process of chemical synthesis and biological testing to refine the properties of lead compounds. | Enhance efficacy, improve pharmacokinetic properties (ADME), and reduce toxicity. |
| Candidate Selection | Selection of the most promising lead compound to advance into preclinical and clinical development. | Identify a drug candidate with a high probability of success in clinical trials. |
The application of HTS and systematic lead optimization will be crucial for translating the initial promise of this compound into viable therapeutic candidates.
Addressing Research Challenges and Limitations in this compound Studies
Key challenges and limitations include:
Limited Biological Data: There is a lack of comprehensive data on the biological activity and pharmacological effects of this compound and its derivatives. vulcanchem.com
Undefined Physicochemical Properties: Basic physicochemical data, such as melting and boiling points, solubility, and stability profiles, are not widely reported for many derivatives, which is a significant knowledge gap. vulcanchem.com
Need for Synthetic Optimization: While some synthetic routes exist, they often require validation and optimization for producing a diverse range of this compound derivatives efficiently. vulcanchem.com
Potential for Off-Target Effects: As with any bioactive molecule, there is a need to thoroughly investigate the potential for off-target effects and toxicity.
Future research must systematically address these limitations. This will require a concerted effort to synthesize and characterize a wider array of this compound derivatives, coupled with comprehensive biological and toxicological evaluations. Overcoming these challenges will be essential for realizing the full therapeutic and technological potential of this promising compound.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-Tert-butylnicotinamide, and how do they influence experimental design?
- Methodological Answer : Prioritize characterizing solubility (polar vs. nonpolar solvents), thermal stability (via DSC/TGA), and pKa (via potentiometric titration). These properties dictate solvent selection for synthesis, storage conditions (e.g., inert atmosphere for oxidation-prone groups), and compatibility with biological assays . For example, tert-butyl groups often enhance lipophilicity, impacting membrane permeability in cellular studies.
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use HPLC-MS/MS with a C18 column and ESI+ ionization for high sensitivity and specificity. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma). GC/MS may require derivatization due to the compound’s polarity, increasing error margins . Cross-validate with NMR (¹H/¹³C) for structural confirmation.
Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?
- Methodological Answer : Employ a two-step approach: (1) tert-butylation of nicotinamide using Boc-anhydride under basic conditions (e.g., DMAP catalysis), and (2) purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc gradient). Monitor intermediates by TLC and characterize final product with FTIR (amide I/II bands) and elemental analysis .
Advanced Research Questions
Q. What experimental strategies mitigate bias when evaluating this compound’s bioactivity in in vivo vs. in vitro models?
- Methodological Answer : For in vivo studies, use randomized block designs with blinded outcome assessments to reduce selection and detection bias. In in vitro models, include vehicle controls (e.g., DMSO) and normalize data to cell viability assays (e.g., MTT). Report exclusion criteria transparently to align with NIH guidelines for preclinical research .
Q. How should conflicting data on this compound’s antioxidant mechanisms be resolved?
- Methodological Answer : Conduct comparative studies using ESR spectroscopy to detect radical scavenging activity and parallel assays (e.g., ORAC, DPPH) under standardized conditions. If discrepancies persist, analyze reaction kinetics and intermediate metabolites via LC-HRMS. Systematic reviews (Cochrane guidelines) can reconcile contradictory findings by assessing study quality (e.g., allocation concealment, blinding) .
Q. What statistical approaches are appropriate for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, employ non-parametric methods (e.g., Kruskal-Wallis). Pre-register analysis plans to avoid p-hacking and report effect sizes with 95% CIs .
Q. How can computational modeling enhance mechanistic studies of this compound’s interactions with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to NAD+-dependent enzymes. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Cross-correlate with mutagenesis data (e.g., alanine scanning) to identify critical residues. Use PyMOL for visualization and free-energy perturbation (FEP) for affinity refinement .
Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodological Answer : Document all synthesis parameters (temperature, solvent ratios, catalyst loadings) in electronic lab notebooks. For bioassays, follow MIAME guidelines for omics data or ARRIVE 2.0 for animal studies. Share raw data (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo .
Methodological Considerations for Data Interpretation
- Handling Oxidation Artifacts : Due to the tert-butyl group’s susceptibility to oxidation, include negative controls (e.g., BHT) in antioxidant assays and monitor degradation via LC-UV at 254 nm .
- Ethical Reporting : Disclose all measures, conditions, and data exclusions in methods sections, per N&TR editorial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
